molecular formula C18H21BrClNO B1526305 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride CAS No. 1220032-65-4

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

Cat. No. B1526305
CAS RN: 1220032-65-4
M. Wt: 382.7 g/mol
InChI Key: OCJCQKAFLVOLRV-UHFFFAOYSA-N
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Description

“4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1220032-65-4 . It has a linear formula of C18H21BrClNO .


Molecular Structure Analysis

The InChI code for “4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride” is 1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

Halogenated Piperidines as σ-1 Receptor Probes

Research by Waterhouse et al. (1997) on halogenated 4-(phenoxymethyl)piperidines, closely related to 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride, explored their potential as δ receptor ligands. Through in vitro receptor binding assays and in vivo evaluations in rats, a promising iodinated ligand demonstrated high uptake and retention in organs known to possess σ receptors, suggesting its utility in tomographic studies of these receptors Waterhouse, R., Mardon, K., Giles, K.M., Collier, T.L., & O'Brien, J.C. (1997).

Synthesis of Disubstituted Piperidines

Mollet et al. (2011) investigated 2-(2-mesyloxyethyl)azetidines, which upon reaction with different nucleophiles, yielded a variety of new piperidine derivatives, including 4-bromo- and 4-hydroxy-piperidines. This method offers an alternative approach for the synthesis of 3,4-disubstituted piperidines, a class of compounds valuable in medicinal chemistry, highlighting the chemical versatility and synthetic applicability of piperidine derivatives Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D’hooghe, M., & de Kimpe, N. (2011).

Crystal Structure Analysis

Szafran et al. (2007) performed a crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride, a compound structurally related to 4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride. This study provides insight into the orthorhombic crystal structure, hydrogen bonding, and conformational details, which are crucial for understanding the physical and chemical properties of such compounds Szafran, M., Komasa, A., & Bartoszak-Adamska, E. (2007).

Safety and Hazards

The safety information for “4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all safety precautions mentioned in the MSDS .

properties

IUPAC Name

4-(4-benzyl-2-bromophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-13-15(12-14-4-2-1-3-5-14)6-7-18(17)21-16-8-10-20-11-9-16;/h1-7,13,16,20H,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJCQKAFLVOLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyl-2-bromophenoxy)piperidine hydrochloride

CAS RN

1220032-65-4
Record name Piperidine, 4-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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